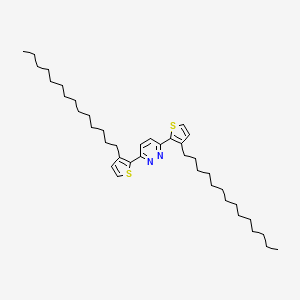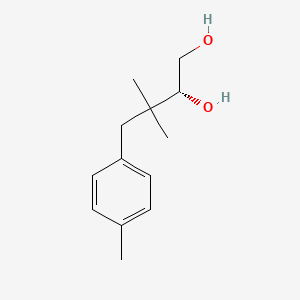
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of two tetradecylthiophenyl groups attached to the pyridazine core, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3,6-dichloropyridazine with 3-tetradecylthiophen-2-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Applications De Recherche Scientifique
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the thiophene rings suggests potential interactions with electron-rich or electron-deficient sites in biological systems. Additionally, the pyridazine core may interact with specific enzymes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(4-tert-butylphenyl)pyridazine: Similar in structure but with tert-butylphenyl groups instead of tetradecylthiophenyl groups.
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine.
3,6-Bis(2-thienyl)pyridazine: Contains thiophene rings but lacks the long alkyl chains.
Uniqueness
This compound is unique due to the presence of long tetradecyl chains attached to the thiophene rings. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly into organized structures.
Propriétés
Numéro CAS |
872090-20-5 |
|---|---|
Formule moléculaire |
C40H64N2S2 |
Poids moléculaire |
637.1 g/mol |
Nom IUPAC |
3,6-bis(3-tetradecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35-31-33-43-39(35)37-29-30-38(42-41-37)40-36(32-34-44-40)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-34H,3-28H2,1-2H3 |
Clé InChI |
NLPZXZALDQNMKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12593072.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)


![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)


![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)
![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)


![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
